molecular formula C19H13N7O3S2 B392849 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B392849
M. Wt: 451.5g/mol
InChI Key: IUOWXLIJKQHSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazinoindole core and a benzothiazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through the condensation of isatins with thiosemicarbazide, followed by cyclization to form the triazinoindole ring . The benzothiazole moiety is introduced via nucleophilic substitution reactions, where the nitrobenzothiazole is reacted with the triazinoindole derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Mechanism of Action

The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets in cells. The compound binds to specific proteins or enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in its mechanism of action include the mitochondrial pathway of apoptosis and the inhibition of key signaling pathways.

Comparison with Similar Compounds

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can be compared with other triazinoindole derivatives, such as:

    5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has similar structural features but lacks the benzothiazole moiety, which may result in different biological activities.

    tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have a tert-butyl group that enhances their lipophilicity and biological activity.

    Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity, highlighting the diverse applications of triazinoindole derivatives.

Properties

Molecular Formula

C19H13N7O3S2

Molecular Weight

451.5g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H13N7O3S2/c1-25-13-5-3-2-4-11(13)16-17(25)22-19(24-23-16)30-9-15(27)21-18-20-12-7-6-10(26(28)29)8-14(12)31-18/h2-8H,9H2,1H3,(H,20,21,27)

InChI Key

IUOWXLIJKQHSAE-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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